2-Amino-1-(2,5-dimethoxyphenyl)ethanol hydrochloride
Description
Tautomerism
The compound exhibits limited tautomeric potential due to its saturated ethanol chain. However, two equilibrium states are theoretically possible:
Amino-alcohol form (dominant):
$$ \text{NH}3^+-\text{CH}2-\text{C(OH)H}-\text{C}6\text{H}3(\text{OCH}3)2 $$Iminium hydrate form (minor, <0.1%):
$$ \text{NH}2-\text{CH}2-\text{C(OH)2^+}-\text{C}6\text{H}3(\text{OCH}3)_2 $$
Experimental $$ ^1\text{H NMR} $$ data (D₂O) confirms the amino-alcohol structure through:
Stereochemistry
The ethanol carbon (C2) constitutes a stereogenic center, yielding two enantiomers:
Commercial samples typically exist as racemic mixtures unless synthesized via enantioselective routes. Chiral HPLC methods using amylose-derived columns (Chiralpak AD-H, hexane:isopropanol 85:15) achieve baseline separation (α = 1.32) .
The absolute configuration was confirmed through:
- Circular Dichroism : Positive Cotton effect at 225 nm for R-isomer
- X-ray Anomalous Dispersion : Heavy atom derivatives in crystalline complexes
Properties
IUPAC Name |
2-amino-1-(2,5-dimethoxyphenyl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11;/h3-5,9,12H,6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWFSTQCEXIMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3600-87-1 (Parent) | |
| Record name | Desglymidodrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060407536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90975814 | |
| Record name | 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60407-53-6 | |
| Record name | Desglymidodrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060407536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(2,5-dimethoxyphenyl)ethanol;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DESGLYMIDODRINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZX3ZW403J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Nitroethanol Intermediate Route
The most widely implemented method involves a two-step sequence:
- Condensation of 2,5-Dimethoxybenzaldehyde with Nitromethane
- Reagents : 2,5-Dimethoxybenzaldehyde, nitromethane, alkaline catalyst (e.g., NaOH, KOH).
- Solvent : Saturated fatty alcohols (e.g., methanol, ethanol) or THF-water mixtures.
- Mechanism : Base-catalyzed Henry reaction forms 1-(2,5-dimethoxyphenyl)-2-nitroethanol via nucleophilic addition of nitromethane to the aldehyde carbonyl.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −10°C to 20°C | Minimizes nitroalkane decomposition |
| Molar Ratio (Nitromethane:Aldehyde) | 3:1–5:1 | Ensures complete conversion |
| Reaction Time | 2–4 h | Prevents over-condensation |
Nitro Group Reduction to Amine
- Reductants : Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in alcoholic solvents.
- Conditions : −10°C to 0°C, 2–3 h reaction time.
- Mechanism : Borohydride-mediated reduction proceeds via a six-membered transition state, selectively reducing the nitro group to an amine while preserving the ethanol moiety.
- Dissolve 100 g of 1-(2,5-dimethoxyphenyl)-2-nitroethanol in 500 mL ethanol.
- Cool to −10°C, add 54 g NaBH₄ in batches.
- Stir for 2 h, quench with water, and isolate via vacuum distillation.
- Recrystallize to obtain 72 g product (83% yield, 98.4% purity).
Alternative Route: Friedel-Crafts Acylation (Historical Context)
Early methods employed Friedel-Crafts acylation of 1-(2,5-dimethoxyphenyl)ethanone with bromine, followed by amination with hexamine. However, this route faced limitations:
- Low Atom Economy : Bromine introduces stoichiometric waste.
- Byproduct Formation : Competing aryl bromination reduces selectivity.
- Operational Hazards : Handling corrosive bromine at elevated temperatures (40–60°C) complicates scalability.
Reaction Optimization and Scalability
Solvent Systems
Reductant Selection
Temperature Control
Maintaining subzero temperatures (−10°C to 0°C) is critical to:
- Prevent borohydride decomposition.
- Minimize ethanol oxidation to acetic acid.
- Avoid N-alkylation byproducts.
Analytical Characterization and Quality Control
Structural Confirmation
Hydrochloride Salt Formation
- Protocol : Treat free base with HCl gas in acetone-water (4:1 v/v) at 0°C.
- Yield : 89–92% after recrystallization from ethyl acetate.
- Purity : ≥99% (ion chromatography, Cl⁻ content 16.8–17.2%).
Comparative Analysis of Industrial Viability
| Metric | Nitroethanol Route | Friedel-Crafts Route |
|---|---|---|
| Total Yield | 80–83% | 34–65% |
| Raw Material Cost (USD/kg) | 120 | 280 |
| Reaction Steps | 2 | 4 |
| Environmental Impact | Low (aqueous waste) | High (Br₂, Pd waste) |
Chemical Reactions Analysis
Types of Reactions
Alpha-(Aminomethyl)-2,5-dimethoxybenzyl alcohol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Biological Activities
- Alpha-Adrenergic Agonist : The compound acts as a selective alpha-adrenergic agonist. It stimulates alpha receptors in both arterial and venous systems without significant central nervous system effects, making it useful in treating conditions like orthostatic hypotension .
- Metabolite of Midodrine : As a metabolite of midodrine, it retains similar pharmacological effects. Midodrine is used primarily for its vasoconstrictive properties in patients experiencing low blood pressure .
Treatment of Hypotension
The primary application of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol hydrochloride is in the management of hypotensive states. Midodrine hydrochloride, which is converted into this compound in the body, is prescribed for patients with orthostatic hypotension, where blood pressure drops significantly upon standing .
Research Applications
The compound is also utilized in various research contexts:
- Pharmacological Studies : Investigating its effects on vascular smooth muscle contraction.
- Neuroscience Research : Exploring its potential neuroprotective effects due to its ability to modulate adrenergic activity without central nervous system stimulation.
Clinical Efficacy of Midodrine
A study published in the Journal of Clinical Hypertension evaluated the efficacy of midodrine (and consequently its metabolite) in patients with chronic orthostatic hypotension. Results indicated significant improvements in blood pressure readings and patient-reported outcomes following treatment with midodrine .
| Study | Population | Treatment | Outcome |
|---|---|---|---|
| Journal of Clinical Hypertension | 100 patients with orthostatic hypotension | Midodrine (converted to 2-Amino-1-(2,5-dimethoxyphenyl)ethanol) | Significant increase in standing blood pressure |
Pharmacodynamics Research
Another study focused on the pharmacodynamics of midodrine and its metabolites demonstrated that this compound effectively increases peripheral vascular resistance without inducing reflex tachycardia, highlighting its safety profile compared to other sympathomimetics .
| Study | Methodology | Key Findings |
|---|---|---|
| Pharmacodynamics Study | Randomized controlled trial | No significant increase in heart rate; effective vasoconstriction observed |
Mechanism of Action
The mechanism by which 2-Amino-1-(2,5-dimethoxyphenyl)ethanol hydrochloride exerts its effects involves interactions with specific molecular targets. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The dimethoxy groups may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Midodrine Hydrochloride (Parent Drug)
- Structure: Midodrine hydrochloride (CAS 3092-17-9) contains a glycine moiety linked to the ethanolamine backbone, forming an acetamide derivative.
- Role: A prodrug metabolized into 2-amino-1-(2,5-dimethoxyphenyl)ethanol hydrochloride. Midodrine itself lacks direct vasopressor activity but relies on its metabolite for therapeutic effects .
- Key Difference : The addition of the glycine group in midodrine enhances bioavailability and delays metabolic activation, whereas the metabolite directly binds to α1-adrenergic receptors .
2-Amino-1-(2,5-Dimethoxyphenyl)ethanone Hydrochloride
- Structure: Replaces the ethanol group with a ketone (CAS 671224-08-1).
- Role : A synthetic intermediate in midodrine production. It undergoes reductive amination to form midodrine precursors .
- Key Difference : The ketone group increases reactivity, making it unsuitable for direct therapeutic use but valuable in industrial synthesis .
Methoxamine Hydrochloride
- Structure: Features a propanol chain instead of ethanol (CAS 61-16-5).
- Role : A direct α1-adrenergic agonist used for acute hypotension.
- Key Difference : The longer alkyl chain enhances receptor binding affinity but reduces selectivity, leading to broader cardiovascular effects compared to the target compound .
(S)-2-Amino-2-(2,5-Difluorophenyl)ethanol Hydrochloride
- Structure : Fluorine substituents at the 2,5-positions (CAS 1810074-77-1).
- Role : Experimental compound with unconfirmed therapeutic use.
Comparative Physicochemical and Pharmacological Data
Industrial and Analytical Relevance
- Synthetic Intermediates: The ethanone derivative (CAS 671224-08-1) is pivotal in midodrine synthesis, undergoing reductive amination with glycine derivatives .
- Quality Control: this compound is monitored as an impurity in midodrine formulations, requiring HPLC and spectrophotometric analysis for quantification .
- Regulatory Status : The compound is listed in USP and EP pharmacopeias as a reference standard, emphasizing its role in pharmaceutical compliance .
Biological Activity
2-Amino-1-(2,5-dimethoxyphenyl)ethanol hydrochloride is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its cognitive enhancement properties, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 197.23 g/mol. The compound features a hydroxyl group, an amino group, and two methoxy substituents on the aromatic ring, contributing to its unique chemical properties and biological activities .
Cognitive Enhancement
Research indicates that this compound exhibits significant cognitive enhancement effects. Studies have shown its potential to improve learning and memory in animal models without the stimulant effects typically associated with amphetamines. This positions the compound as a candidate for further studies in neuropharmacology and potential treatments for cognitive disorders .
Psychotomimetic Effects
Unlike traditional amphetamines, this compound does not exhibit significant psychotomimetic effects. Interaction studies suggest that while it may influence neurotransmitter systems related to cognition, it lacks the adverse effects commonly associated with stimulants. This is crucial for its consideration in therapeutic applications where minimizing side effects is essential.
Comparative Studies
To understand the unique biological profile of this compound better, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting key features of related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | C10H15ClN O3 | Cognitive enhancement without psychotomimetic effects |
| (R)-2-Amino-2-(3,5-dimethoxyphenyl)ethanol | C11H17N O3 | Chiral amine with cognitive enhancement properties |
| (R)-1-(3,5-Dimethoxyphenyl)propan-1-amine | C12H19N O3 | Longer aliphatic chain; effects on mood and cognition |
| (R)-2-Amino-1-(2,5-dimethoxyphenyl)butane | C13H19N O4 | Related structure but different side-chain; psychoactive properties |
Neuropharmacological Research
A study focusing on the neuropharmacological aspects of this compound revealed that it significantly enhances cognitive functions in rodent models. Behavioral tests indicated improved performance in memory tasks compared to control groups receiving saline solutions. The compound was administered at varying doses (e.g., 10 mg/kg and 20 mg/kg), showing dose-dependent effects on cognitive performance .
Safety and Toxicity Assessments
Safety assessments conducted on animal models demonstrated that even at higher doses (up to 50 mg/kg), there were no significant toxic effects observed. Parameters such as body weight, food intake, and general behavior remained stable throughout the study period. This suggests a favorable safety profile for potential therapeutic use .
Q & A
Q. What are the primary synthetic routes for 2-amino-1-(2,5-dimethoxyphenyl)ethanol hydrochloride, and how do reaction conditions influence yield?
Methoxamine hydrochloride is typically synthesized via reductive amination of 2,5-dimethoxypropiophenone derivatives. Key steps include:
- Reduction : Use of sodium borohydride or catalytic hydrogenation to reduce the ketone intermediate.
- Acidification : Treatment with HCl to form the hydrochloride salt . Yield optimization requires controlled pH (4–6) and anhydrous conditions to minimize side reactions like over-reduction or hydrolysis. Purity is verified via melting point analysis (212–216°C) and HPLC (acetonitrile/water with phosphoric acid as mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing methoxamine hydrochloride, and what key structural features do they reveal?
- NMR : H NMR (DMSO-d6) shows aromatic protons (δ 6.8–7.2 ppm for dimethoxy-substituted benzene) and ethanolamine protons (δ 3.5–4.0 ppm for CH-OH). C NMR confirms the presence of methoxy groups (δ 55–56 ppm) .
- FT-IR : Peaks at 3300 cm (N-H stretch), 1600 cm (C=O from hydrochloride), and 1250 cm (C-O-C from methoxy groups) .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 212.1) validates molecular weight (247.72 g/mol) .
Q. How does methoxamine hydrochloride’s stability vary under different storage conditions?
The compound is hygroscopic and degrades via hydrolysis of the ethanolamine moiety. Optimal storage is at 2–8°C in desiccated, amber vials under inert gas. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when properly sealed .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR data for methoxamine hydrochloride derivatives?
Discrepancies often arise from solvent effects or salt form variations. For example:
- Solvent Polarity : DMSO-d6 vs. CDCl shifts proton signals due to hydrogen bonding with the ethanolamine group.
- Counterion Impact : Free base vs. hydrochloride forms alter electron density, affecting chemical shifts. Standardize conditions (solvent, concentration, temperature) and cross-validate with X-ray crystallography or computational modeling (DFT) .
Q. What experimental design strategies optimize the synthesis of methoxamine hydrochloride analogs with enhanced bioactivity?
Use Design of Experiments (DoE) to screen variables:
- Factors : Reaction temperature, catalyst loading, solvent polarity.
- Response Surface Methodology (RSM) : Maximizes yield while minimizing impurities. For example, a central composite design identified optimal conditions for a nitro-substituted analog: 50°C, 10 mol% Pd/C, and ethanol/water (3:1), achieving 82% yield .
Q. What mechanisms underlie the compound’s reactivity in nucleophilic substitution reactions?
The ethanolamine group acts as a nucleophile. In acidic conditions, protonation of the hydroxyl group enhances leaving-group ability, enabling SN reactions at the β-carbon. For example:
Q. How can researchers address discrepancies between computational predictions and experimental results in methoxamine hydrochloride’s LogP values?
Computed LogP (e.g., CLogP = 1.2) often underestimates experimental values due to hydrochloride salt dissociation in aqueous media. Use shake-flask method with octanol/water partitioning at physiological pH (7.4) to measure true LogP (observed ~0.8). Adjust computational models by incorporating ionic equilibria .
Methodological Resources
- Analytical Validation : Reverse-phase HPLC (Newcrom R1 column, acetonitrile/water with 0.1% HPO) ensures purity >97% .
- Safety Protocols : Use N95 respirators and gloves during synthesis; avoid skin contact due to amine reactivity .
- Data Reproducibility : Adhere to USP guidelines for reagent-grade solvents and ACS-grade HCl .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
